Cas no 1724-56-7 (2-Isopropyl-1H-benzo[d]imidazol-5-amine)
2-Isopropyl-1H-benzo[d]imidazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Isopropyl-1H-benzo[d]imidazol-5-amine
- 1H-Benzimidazol-5-amine,2-(1-methylethyl)-(9CI)
- 1H-Benzimidazol-6-amine,2-(1-methylethyl)-
- 2-isopropyl-1H-benzimidazol-5-amine(SALTDATA: 2HCl)
- 2-Isopropyl-1H-benzimidazol-6-amine
- 2-Isopropyl-1H-benzoimidazol-5-ylaminedihydrochloride
- 2-(propan-2-yl)-1H-1,3-benzodiazol-6-amine
- Oprea1_501424
- 2-(propan-2-yl)-1H-1,3-benzodiazol-5-amine
- 2-isopropyl-1H-benzimidazol-5-ylamine
- 2-Isopropyl-5-aminobenzimidazole
- EN300-186726
- AP-846/40987440
- CSAYYKPWXOVGEU-UHFFFAOYSA-N
- BB 0217001
- VS-03406
- 2-Isopropyl-1H-benzimidazol-5-amine
- MFCD11868429
- Oprea1_304603
- SCHEMBL521650
- AKOS015938887
- F2185-0929
- AKOS000104131
- MFCD02738089
- 1724-56-7
- 2-propan-2-yl-3H-benzimidazol-5-amine
-
- MDL: MFCD02738089
- Inchi: 1S/C10H13N3/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-6H,11H2,1-2H3,(H,12,13)
- InChI Key: CSAYYKPWXOVGEU-UHFFFAOYSA-N
- SMILES: N1C2C=C(C=CC=2N=C1C(C)C)N
Computed Properties
- Exact Mass: 175.11109
- Monoisotopic Mass: 175.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 54.7Ų
Experimental Properties
- PSA: 54.7
2-Isopropyl-1H-benzo[d]imidazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I822600-10mg |
2-Isopropyl-1H-benzo[d]imidazol-5-amine Dihydrochloride |
1724-56-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I822600-50mg |
2-Isopropyl-1H-benzo[d]imidazol-5-amine Dihydrochloride |
1724-56-7 | 50mg |
$ 115.00 | 2022-06-04 | ||
| TRC | I822600-100mg |
2-Isopropyl-1H-benzo[d]imidazol-5-amine Dihydrochloride |
1724-56-7 | 100mg |
$ 185.00 | 2022-06-04 | ||
| Fluorochem | 030082-1g |
2-Isopropyl-1 H -benzoimidazol-5-ylamine; dihydrochloride |
1724-56-7 | 95% | 1g |
£58.00 | 2022-03-01 | |
| Fluorochem | 030082-5g |
2-Isopropyl-1 H -benzoimidazol-5-ylamine; dihydrochloride |
1724-56-7 | 95% | 5g |
£167.00 | 2022-03-01 | |
| Fluorochem | 030082-10g |
2-Isopropyl-1 H -benzoimidazol-5-ylamine; dihydrochloride |
1724-56-7 | 95% | 10g |
£280.00 | 2022-03-01 | |
| Fluorochem | 030082-25g |
2-Isopropyl-1 H -benzoimidazol-5-ylamine; dihydrochloride |
1724-56-7 | 95% | 25g |
£557.00 | 2022-03-01 | |
| Chemenu | CM274712-1g |
2-Isopropyl-1H-benzo[d]imidazol-5-amine |
1724-56-7 | 95% | 1g |
$353 | 2021-06-17 | |
| Chemenu | CM274712-5g |
2-Isopropyl-1H-benzo[d]imidazol-5-amine |
1724-56-7 | 95% | 5g |
$*** | 2023-03-31 | |
| Enamine | EN300-186726-0.05g |
2-(propan-2-yl)-1H-1,3-benzodiazol-6-amine |
1724-56-7 | 0.05g |
$19.0 | 2023-04-25 |
2-Isopropyl-1H-benzo[d]imidazol-5-amine Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 2-Isopropyl-1H-benzo[d]imidazol-5-amine
Comprehensive Overview of 2-Isopropyl-1H-benzo[d]imidazol-5-amine (CAS No. 1724-56-7): Properties, Applications, and Industry Insights
2-Isopropyl-1H-benzo[d]imidazol-5-amine, identified by its CAS number 1724-56-7, is a specialized organic compound belonging to the benzimidazole class. This heterocyclic aromatic amine has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features an isopropyl substituent at the 2-position of the benzimidazole ring, which enhances its lipophilicity and potential bioactivity. Researchers have explored its derivatives for various applications, particularly in drug discovery and material science.
In recent years, the scientific community has shown growing interest in benzimidazole derivatives, with 2-Isopropyl-1H-benzo[d]imidazol-5-amine being no exception. This compound serves as a valuable building block in medicinal chemistry, where its scaffold is frequently modified to develop novel therapeutic agents. The presence of the amine group at the 5-position makes it particularly versatile for further chemical transformations, enabling the creation of diverse molecular architectures. Current research trends focus on optimizing its synthetic routes to improve yield and purity while minimizing environmental impact.
The physicochemical properties of CAS 1724-56-7 contribute to its wide-ranging applications. With a molecular weight of 175.23 g/mol, this compound typically appears as a white to off-white crystalline powder under standard conditions. Its moderate solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO) makes it suitable for various laboratory and industrial processes. The compound's stability under normal storage conditions and its well-characterized spectral properties (including NMR and mass spectrometry data) have made it a reliable reference material in analytical chemistry.
From a pharmacological perspective, the benzimidazole core structure of 2-Isopropyl-1H-benzo[d]imidazol-5-amine is particularly noteworthy. This structural motif is found in numerous bioactive molecules, including several FDA-approved drugs. Researchers are actively investigating its potential as a precursor for kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The isopropyl substitution pattern may influence the compound's binding affinity to biological targets, making it a subject of ongoing structure-activity relationship (SAR) studies. Recent publications have highlighted its utility in developing novel treatments for various health conditions.
In material science applications, 1724-56-7 has shown promise as a precursor for organic electronic materials. Its conjugated π-system and ability to form stable coordination complexes make it interesting for developing organic semiconductors and luminescent materials. Some studies have explored its incorporation into metal-organic frameworks (MOFs) for catalytic applications or gas storage systems. The compound's thermal stability and electronic properties continue to be areas of active investigation in nanotechnology research.
The synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic strategies include the condensation of o-phenylenediamine derivatives with appropriate carbonyl compounds, followed by selective functionalization. Recent advancements in green chemistry have led to improved synthetic protocols that reduce hazardous byproducts and improve atom economy. Process optimization remains a key focus area for manufacturers aiming to scale up production while maintaining high purity standards.
Quality control and analytical characterization are critical aspects of working with CAS 1724-56-7. Standard analytical techniques include high-performance liquid chromatography (HPLC) for purity assessment, mass spectrometry for structural confirmation, and various spectroscopic methods for comprehensive characterization. The compound's stability under different pH conditions and thermal profiles are routinely evaluated to ensure consistent performance in end-use applications. These rigorous quality standards make it a reliable choice for research and development purposes.
From a commercial perspective, the global market for benzimidazole derivatives like 2-Isopropyl-1H-benzo[d]imidazol-5-amine has shown steady growth. Pharmaceutical companies and research institutions represent the primary consumers, with demand driven by ongoing drug discovery programs. Suppliers typically offer the compound in various packaging options, ranging from milligram quantities for laboratory use to kilogram-scale batches for industrial applications. Pricing trends reflect the compound's purity grade, with analytical standards commanding premium prices compared to technical-grade material.
Regulatory considerations for 1724-56-7 vary by jurisdiction, but most regions classify it as a standard research chemical with no special handling requirements under normal use conditions. Proper laboratory practices, including the use of personal protective equipment and adequate ventilation, are recommended when working with this compound. Safety data sheets provide comprehensive information about handling, storage, and disposal procedures to ensure workplace safety and environmental protection.
Future research directions for 2-Isopropyl-1H-benzo[d]imidazol-5-amine are likely to focus on expanding its applications in targeted drug delivery systems and advanced materials. The compound's modular structure allows for numerous structural modifications, enabling researchers to fine-tune its properties for specific applications. Collaborative efforts between academia and industry continue to uncover new potential uses for this versatile chemical building block, ensuring its relevance in scientific research for years to come.
For researchers seeking alternatives or complementary compounds, several structurally related benzimidazole derivatives may be of interest. These include various positional isomers and compounds with different alkyl or aryl substituents on the benzimidazole core. Such structural variations can lead to significantly different physicochemical and biological properties, offering researchers a toolbox of related compounds for their specific needs. Comparative studies of these derivatives often provide valuable insights into structure-property relationships.
In conclusion, 2-Isopropyl-1H-benzo[d]imidazol-5-amine (CAS 1724-56-7) represents an important member of the benzimidazole chemical family with diverse applications across multiple scientific disciplines. Its well-characterized properties, synthetic accessibility, and structural versatility make it a valuable asset in pharmaceutical research, material science, and chemical development. As research methodologies continue to advance, this compound is poised to play an increasingly significant role in the development of novel technologies and therapeutic agents.
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